![molecular formula C23H33NO B12533761 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol CAS No. 653580-03-1](/img/structure/B12533761.png)
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is an organic compound known for its antioxidant properties. This compound is part of a class of phenolic antioxidants that are widely used in various industries to prevent oxidation and degradation of materials. Its unique structure, which includes tert-butyl groups and an ethylanilino moiety, contributes to its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and distillation, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its phenolic form from quinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of plastics and other materials.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research into its potential therapeutic effects includes its use as an antioxidant in pharmaceuticals to protect active ingredients from oxidation.
Industry: It is widely used in the petroleum industry as an additive to prevent gumming and oxidation of fuels.
Mécanisme D'action
The primary mechanism by which 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include lipid membranes, proteins, and nucleic acids, where it interrupts the chain reactions of lipid peroxidation and other oxidative processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants and stabilizers.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is unique due to its specific structure, which provides enhanced stability and effectiveness compared to other antioxidants
Propriétés
Numéro CAS |
653580-03-1 |
|---|---|
Formule moléculaire |
C23H33NO |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-ethylanilino)methyl]phenol |
InChI |
InChI=1S/C23H33NO/c1-8-16-9-11-18(12-10-16)24-15-17-13-19(22(2,3)4)21(25)20(14-17)23(5,6)7/h9-14,24-25H,8,15H2,1-7H3 |
Clé InChI |
YKUHRNNEPKFTAS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


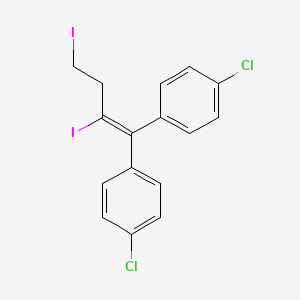


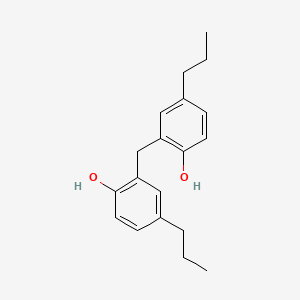
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
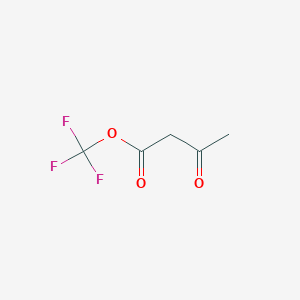
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
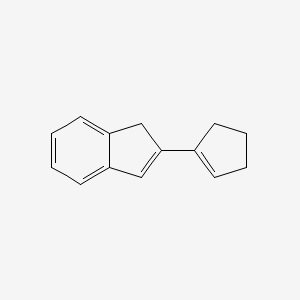
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
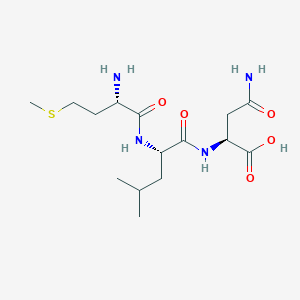
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
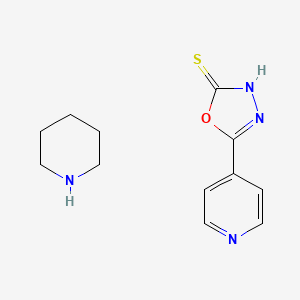
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
